Pregnane-3,20-dione
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound is (8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. This name reflects the compound’s stereochemistry, including the acetyl group at position 17 and methyl groups at positions 10 and 13. Alternative designations include 20α-dihydroprogesterone , emphasizing its relationship to progesterone (pregn-4-ene-3,20-dione), where saturation of the C4-C5 double bond yields the dihydro derivative.
Historically, the term “progesterone” has been conflated with broader categories like progestogens and progestins. Progestogens encompass natural and synthetic compounds with progesterone-like activity, whereas progestins specifically denote synthetic analogs. This compound, as a reduced metabolite of progesterone, occupies a distinct niche within this taxonomy, often referenced in studies of steroid metabolism.
CAS Registry Numbers and Molecular Formula Variations
This compound is cataloged under multiple CAS Registry Numbers , reflecting structural and isotopic variations:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 7350-00-7 | C₂₁H₃₂O₂ | 316.5 |
| 5α-Pregnane-3,20-dione | 566-65-4 | C₂₁H₃₂O₂ | 316.5 |
| 11α-Hydroxy-5α-pregnane-3,20-dione | 565-96-8 | C₂₁H₃₂O₃ | 332.5 |
Source: PubChem, NIST WebBook, Eurisotop
Isotopic variants, such as 5α-pregnane-3,20-dione (1,2,4,5,6,7-d₆) , incorporate deuterium atoms for metabolic tracing studies, with the formula C₂₁H₂₆D₆O₂. These variations underscore the compound’s adaptability in analytical and pharmacological research.
Historical Evolution of Taxonomic Designations
The classification of pregnane derivatives has evolved alongside advancements in steroid chemistry. Early literature often misapplied “progesterone” to synthetic progestins, leading to terminological ambiguity. For instance, mid-20th-century studies referred to levonorgestrel and norethisterone as progesterone analogs, despite their structural divergence from the native hormone.
This compound’s identification as a progesterone metabolite emerged from chromatographic and spectroscopic analyses in the 1960s. The NIST WebBook documents IR spectra (KBr disc) for 11α-hydroxy-5α-pregnane-3,20-dione, confirming its structural elucidation during this period. By the 1970s, Dalton’s work delineated progesterone from synthetic progestins, reinforcing the need for precise nomenclature. Modern databases, such as PubChem, now categorize this compound under unambiguous IUPAC standards, resolving historical inconsistencies.
Structure
3D Structure
Properties
CAS No. |
7350-00-7 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
XMRPGKVKISIQBV-CVHNGYJVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Heterogeneous Catalytic Hydrogenation
Homogeneous Catalytic Systems
-
Chiral ligands : Rhodium complexes with DIOP or BINAP ligands enable asymmetric hydrogenation, but applications to progesterone remain unexplored in provided sources.
Ketalization-Dehydrogenation Strategies
Patents describe innovative routes to pregnane derivatives, adaptable for 3,20-diketone synthesis:
Etherification-Ketalization Sequences
A Chinese patent (CN110790808A) outlines a three-step process for synthesizing 5,7-pregnadiene-3,20-diketone-diethylketal, a related intermediate:
-
Etherification : Progesterone reacts with trimethyl orthoformate under p-toluenesulfonic acid catalysis (0–30°C, 1–6 hr), selectively protecting the 3-ketone.
-
Dehydrogenation : Etherified intermediates undergo 6,7-dehydrogenation using chloranil (10–50°C, 2–6 hr).
-
Ketalization : Ethylene glycol forms a 3,20-diketal under dehydrating conditions (20–80°C, 1–6 hr).
Though designed for diethylketal, this framework could be modified by omitting ketalization to yield this compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Pregnane 3,20 dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize pregnane 3,20 dione.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of pregnane 3,20 dione. These derivatives have distinct biological activities and applications .
Scientific Research Applications
Neurobiological Applications
Pregnane-3,20-dione is recognized for its neuroactive properties. It acts on the GABA_A receptor, exhibiting sedative and neuroprotective effects. This interaction has been linked to potential therapeutic applications in neurological disorders:
- Neuroprotection : Studies indicate that this compound can protect neurons from damage and promote survival under stress conditions. This is particularly relevant in conditions such as traumatic brain injury and neurodegenerative diseases .
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, suggesting its potential use in treating anxiety disorders .
Reproductive Health
In the context of reproductive health, this compound plays a crucial role in the menstrual cycle and pregnancy:
- Hormonal Regulation : It is a metabolite of progesterone and is involved in regulating various reproductive functions. Research has demonstrated that levels of this compound fluctuate throughout the menstrual cycle and are significantly higher during the luteal phase .
- Pregnancy Maintenance : this compound contributes to maintaining pregnancy by modulating uterine contractility and influencing placental function. Its action helps resist the vasopressor effects of angiotensin II during pregnancy .
Cancer Research
The compound has also been implicated in cancer research, particularly concerning breast cancer:
- Cell Proliferation : this compound has been identified as a high-level metabolite in breast cancer tissues. It promotes cell proliferation in certain cancerous conditions, indicating its potential role as a biomarker for tumor activity .
- Therapeutic Targeting : Understanding the pathways involving this compound may lead to novel therapeutic strategies for targeting hormone-sensitive cancers .
Neuroactive Properties
A study highlighted the sedative effects of pregnane steroids on the GABA_A receptor. The research demonstrated that these compounds could modulate neuronal excitability and provide neuroprotection against excitotoxicity .
| Study | Findings |
|---|---|
| Neuroactive Effects | Increased GABA_A receptor activity leading to sedative effects |
| Neuroprotection | Reduced neuronal death under stress conditions |
Reproductive Health Insights
Research on serum concentrations of this compound during different phases of the menstrual cycle showed significant variations linked to ovarian function. In fertile women, levels were notably elevated during the luteal phase compared to postmenopausal controls .
| Study | Findings |
|---|---|
| Hormonal Fluctuations | Higher levels in luteal phase indicate ovarian activity |
| Pregnancy Maintenance | Essential for uterine stability during pregnancy |
Cancer Research Developments
In breast cancer studies, this compound was found to be associated with cell proliferation rates in tumorous tissue but not in normal breast tissue. This suggests its potential as a target for therapeutic interventions .
| Study | Findings |
|---|---|
| Breast Cancer Proliferation | Elevated levels correlate with increased tumor growth |
Mechanism of Action
Pregnane 3,20 dione exerts its effects by interacting with specific molecular targets and pathways. It acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, enhancing its activity. Additionally, it has been found to act as a negative allosteric modulator of the gamma-aminobutyric acid A-rho receptor. These interactions contribute to its anesthetic, anxiolytic, and antinociceptive effects .
Comparison with Similar Compounds
Oxytocin Receptor (OTR) Binding Affinity
| Compound | Ki (nM) for Rat OTR | Ki (nM) for Human OTR |
|---|---|---|
| Progesterone | 19 ± 3 | No binding |
| 5α-Pregnane-3,20-dione | 26 ± 5 | No binding |
| 5β-Pregnane-3,20-dione | No binding | 32 ± 5 |
GABAA Receptor Modulation
Biological Activity
Pregnane-3,20-dione, also known as 5α-pregnane-3,20-dione or 5α-dihydroprogesterone (5α-DHP), is a steroid hormone that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic pathways, physiological effects, and potential therapeutic applications.
Chemical Structure and Metabolism
This compound is a steroid compound derived from progesterone. It features a hydroxylated prostane moiety characteristic of glucocorticoids and mineralocorticoids. The compound's chemical formula is with an average molecular weight of approximately 316.48 g/mol .
Metabolic Pathways:
- Conversion from Progesterone: this compound is primarily formed through the metabolism of progesterone via the action of enzymes such as 5α-reductase. This enzyme catalyzes the reduction of progesterone to produce 5α-DHP .
- Biological Conversion: It can further be metabolized into less active forms like 3β-hydroxy-5α-pregnan-20-one .
Biological Functions
This compound exhibits several biological activities that contribute to its physiological roles:
- Reproductive Health:
- Mitogenic Activity:
- Endocrine Regulation:
Therapeutic Potential
The therapeutic applications of this compound are being explored in various contexts:
- Cancer Treatment: Due to its mitogenic activity, there is ongoing research into its role in breast cancer treatment strategies. Understanding its mechanism could lead to targeted therapies that exploit its effects on tumor growth .
- Hormonal Therapies: Given its status as a progestogen, it may be beneficial in hormone replacement therapies or treatments for conditions related to hormonal imbalances.
Case Studies and Research Findings
Several studies have highlighted the implications of this compound in clinical settings:
Q & A
Q. How to integrate multi-omics data into this compound research?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., pathway enrichment analysis). Apply machine learning to identify biomarkers of exposure or therapeutic response .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How to ensure compliance with ethical and reporting standards in this compound studies?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials. Document ethical approval (e.g., IRB/IACUC details) and raw data archiving protocols .
Ecological and Long-Term Impact Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
